molecular formula C16H14IN3O2 B11550936 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide

Cat. No.: B11550936
M. Wt: 407.21 g/mol
InChI Key: HFQIWBAPLXYRFB-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide is a complex organic compound that features a hydrazone linkage and an iodobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide typically involves the condensation reaction between 2-iodobenzaldehyde and hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then reacted with N-(3-methylphenyl)-2-oxoacetamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The iodobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity. The iodobenzylidene moiety may also play a role in the compound’s bioactivity by facilitating binding to target sites. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-3-ethoxy-5-iodobenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide

Uniqueness

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide is unique due to the presence of the iodobenzylidene moiety, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

Molecular Formula

C16H14IN3O2

Molecular Weight

407.21 g/mol

IUPAC Name

N'-[(E)-(2-iodophenyl)methylideneamino]-N-(3-methylphenyl)oxamide

InChI

InChI=1S/C16H14IN3O2/c1-11-5-4-7-13(9-11)19-15(21)16(22)20-18-10-12-6-2-3-8-14(12)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

HFQIWBAPLXYRFB-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2I

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.